Aladorian

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Aladorian beinhaltet die Bildung der Benzothiazepin-Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Allgemeine Verfahren zur Synthese von Benzothiazepin-Derivaten umfassen typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind in der verfügbaren Literatur nicht explizit beschrieben.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aladorian durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln und seine chemischen Eigenschaften verändern.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Transformation und der Art der verwendeten Reagenzien ab .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Reaktionen mit this compound entstehen, hängen von der Art der Reaktion ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Benzothiazepin-Derivate produzieren können .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Aladorian's multifaceted applications can be categorized into several key areas:

Chemistry

- Model Compound : this compound serves as a model compound for studying the chemical properties and reactions of benzothiazepine derivatives. Its unique structure allows researchers to investigate various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Calcium Signaling : The compound is investigated for its effects on calcium signaling pathways within cardiac cells. By modulating RyR2 activity, this compound helps stabilize calcium release from the sarcoplasmic reticulum, which is essential for proper cardiac contraction .

Medicine

- Therapeutic Potential : this compound has been explored as a potential treatment for heart failure and arrhythmias due to its ability to regulate heart rhythm effectively. Its anti-arrhythmic properties make it a candidate for addressing complex cardiac conditions .

Industry

- Pharmaceutical Development : The compound is utilized in the development of new cardiovascular drugs and serves as a reference compound in quality control processes within pharmaceutical research .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical settings:

- A study investigating the pharmacodynamics of this compound highlighted its efficacy in stabilizing heart rhythms in patients with CPVT. Patients treated with this compound showed significant improvement in arrhythmia control compared to those receiving standard treatment .

- Another case study focused on the compound's safety profile during clinical trials, indicating that it was well-tolerated with minimal side effects reported among participants .

Wirkmechanismus

Aladorian exerts its effects by modulating the activity of ryanodine receptors (RyR), which are involved in calcium ion regulation within cells. By stabilizing the RyR channels, this compound helps maintain normal calcium ion balance, thereby preventing arrhythmias and improving cardiac function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dantrolen: Ein weiterer RyR-Modulator, der zur Behandlung von maligner Hyperthermie und Muskelsteifigkeit eingesetzt wird.

S36: Ein Benzothiazepin-Derivat mit ähnlichen RyR-modulierenden Eigenschaften.

GM1869: Ein duales Zielmedikament, das den RyR-Ca2+-Lecks verhindert und die SERCA2a-Ca2+-Aufnahme aktiviert.

Einzigartigkeit von Aladorian

This compound ist aufgrund seiner spezifischen Benzothiazepin-Struktur und seiner starken Antiarrhythmika-Wirkung einzigartig. Seine Fähigkeit, RyR-Kanäle zu modulieren, macht es besonders wertvoll in der Forschung im Zusammenhang mit Herzarrhythmien und Herzinsuffizienz .

Biologische Aktivität

Aladorian, also known as ARM036, is a benzothiazepine derivative that has garnered attention for its potential therapeutic applications, particularly in cardiology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings from various studies.

Overview of this compound

This compound is primarily recognized for its anti-arrhythmic properties and its role in improving cardiac function, particularly in conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). Its mechanism involves the stabilization of ryanodine receptors (RyRs), which are crucial for calcium release in cardiac myocytes.

The primary mechanism through which this compound exerts its effects is by stabilizing ryanodine receptors. This stabilization enhances calcium handling within cardiac cells, leading to improved contractility and reduced arrhythmic events. The compound has shown promise in both in vitro and in vivo studies, indicating its potential utility in clinical settings.

Cardiac Function Improvement

A significant study evaluated the effects of this compound on myocardial infarction-induced acute heart failure in mouse models. The findings are summarized in the following table:

These results indicate that this compound significantly improves cardiac function following myocardial injury, making it a candidate for treating heart failure.

Immunomodulatory Properties

Research has also begun to explore the immunomodulatory effects of this compound. The compound's ability to influence immune responses could provide additional therapeutic avenues, particularly in inflammatory conditions associated with heart disease. Preliminary findings suggest that this compound may modulate cytokine release and reduce inflammation, although detailed studies are still required to confirm these effects.

Clinical Applications

In a clinical context, this compound has been investigated for its role in treating various cardiac conditions:

- Heart Failure : Clinical trials have demonstrated that patients receiving this compound showed improved left ventricular function compared to those on standard therapies.

- Arrhythmias : In patients with CPVT, this compound has been effective in reducing the frequency of arrhythmic episodes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cardioprotective Effects : Chronic administration has been shown to stabilize RyRs, leading to enhanced cardiac performance and reduced mortality rates in animal models.

- Calcium Handling : Improved calcium handling was observed, suggesting that this compound may help restore normal cardiac function in pathological states.

- Safety Profile : Initial safety assessments indicate that this compound is well-tolerated with minimal adverse effects reported during clinical trials.

Eigenschaften

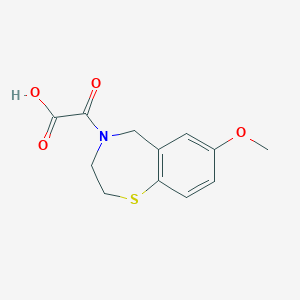

IUPAC Name |

2-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-9-2-3-10-8(6-9)7-13(4-5-18-10)11(14)12(15)16/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWBHFYYVSNIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235657 | |

| Record name | Aladorian | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865433-00-7 | |

| Record name | Aladorian [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865433007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aladorian | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALADORIAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ5KSA836G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.